Nafarelin acetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nafarelin acetate hydrate is a synthetic decapeptide analog of gonadotropin-releasing hormone. It is primarily used as a gonadotropin-releasing hormone agonist. This compound is known for its applications in treating central precocious puberty and endometriosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nafarelin acetate hydrate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the decapeptide chain. The key step in the synthesis is the incorporation of 3-(2-naphthyl)-D-alanine at residue 6 .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, where the peptide chain is assembled on a solid support, and solution-phase synthesis, where the peptide is synthesized in solution. The final product is purified using high-performance liquid chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Nafarelin acetate hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to modifications in the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Dithiothreitol or other reducing agents are used to break disulfide bonds.
Substitution: Various reagents, such as alkylating agents, can be used to introduce modifications at specific residues.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can result in the formation of free thiol groups .
Scientific Research Applications
Nafarelin acetate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: this compound is used to study the regulation of gonadotropin release and its effects on reproductive physiology.
Medicine: It is used in the treatment of central precocious puberty and endometriosis. It helps in reducing the symptoms and progression of these conditions.
Industry: This compound is used in the pharmaceutical industry for the development of therapeutic agents targeting gonadotropin-releasing hormone receptors
Mechanism of Action
Nafarelin acetate hydrate acts as a potent agonist of gonadotropin-releasing hormone. Upon administration, it stimulates the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This initial stimulation is followed by down-regulation of gonadotropin-releasing hormone receptors, leading to a decrease in the secretion of gonadal steroids. This results in the suppression of ovarian and testicular function, which is beneficial in treating conditions like endometriosis and central precocious puberty .
Comparison with Similar Compounds
Similar Compounds
- Goserelin acetate
- Leuprolide acetate
- Triptorelin acetate
- Buserelin acetate
Uniqueness
Nafarelin acetate hydrate is unique due to its specific substitution at residue 6 with 3-(2-naphthyl)-D-alanine. This substitution enhances its potency and specificity as a gonadotropin-releasing hormone agonist. Compared to other similar compounds, this compound has a distinct pharmacokinetic profile and is administered intranasally, which offers a non-invasive route of administration .
Biological Activity
Nafarelin acetate hydrate is a synthetic analog of gonadotropin-releasing hormone (GnRH) and functions primarily as a GnRH agonist. It is utilized in various medical applications, including the treatment of central precocious puberty and endometriosis. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and associated case studies.
Pharmacodynamics
Nafarelin acetate acts by binding to the GnRH receptor in the pituitary gland, leading to an initial stimulation of gonadotropin release (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]). However, with continuous administration, it causes desensitization of the GnRH receptors, resulting in decreased secretion of these gonadotropins and subsequent suppression of sex hormone production in the gonads. This mechanism allows nafarelin to effectively reduce estrogen and testosterone levels by approximately 95% in both sexes .
Pharmacokinetics
The pharmacokinetic profile of nafarelin acetate is characterized by its absorption, distribution, metabolism, and excretion:
- Absorption : The bioavailability of intranasal nafarelin is approximately 2.8%, with peak plasma concentrations achieved within 10 to 45 minutes post-administration .
- Distribution : Nafarelin exhibits about 80% protein binding in plasma .
- Metabolism : It is primarily metabolized by peptidases rather than cytochrome P450 enzymes .
- Excretion : Approximately 44-55% of nafarelin is excreted in urine and 18.5-44.2% in feces; only about 3% appears unchanged in urine .
Table 1: Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~2.8% |
Peak Plasma Concentration | 0.6 - 6.6 ng/mL |
Protein Binding | ~80% |
Elimination Half-Life | 2.5 - 3 hours (intranasal), ~85.5 hours (subcutaneous) |
Excretion (Urine) | 44 - 55% |
Excretion (Feces) | 18.5 - 44.2% |
Clinical Applications
Nafarelin acetate is primarily used for:
- Central Precocious Puberty : It helps delay premature sexual maturation in children by suppressing gonadal steroidogenesis.
- Endometriosis : It alleviates symptoms by reducing estrogen levels, thereby decreasing endometrial tissue proliferation.
Case Studies
-
Endometriosis Management :
A study demonstrated that nafarelin significantly reduced pelvic pain and lesion size in women with endometriosis after six months of treatment. Patients reported improved quality of life metrics post-treatment . -
Central Precocious Puberty :
In a clinical trial involving children diagnosed with central precocious puberty, administration of nafarelin resulted in a significant decrease in growth velocity and progression of secondary sexual characteristics over a year-long period . -
Side Effects :
Common side effects include hot flashes, headaches, mood changes, and sexual dysfunction due to hormonal deprivation. A notable case reported severe hyperkalemia during therapy in a patient with uterine fibroids; however, this was considered an isolated incident .
Properties
IUPAC Name |
acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBTYDWUUWLHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H89N17O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.